

# IUPAC name for 4-Chloro-8-(trifluoromethoxy)quinoline

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## Compound of Interest

Compound Name: 4-Chloro-8-(trifluoromethoxy)quinoline

Cat. No.: B1416549

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## Authored by: A Senior Application Scientist Foreword: The Strategic Importance of Fluorinated Quinolines in Modern Medicinal Chemistry

The quinoline scaffold is a cornerstone in the development of therapeutic agents, a privileged structure renowned for its presence in a multitude of biologically active compounds.[1][2][3] The strategic incorporation of fluorine-containing substituents has emerged as a powerful tool in drug design, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This guide focuses on a particularly valuable, fluorinated building block: **4-Chloro-8-(trifluoromethoxy)quinoline**. Its unique combination of a reactive chloro-group at the 4-position and a trifluoromethoxy moiety at the 8-position makes it a highly versatile intermediate for the synthesis of novel compounds with significant potential in drug discovery and materials science.[4] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its chemical properties, synthesis, reactivity, and applications.

## Compound Identification and Physicochemical Properties

**4-Chloro-8-(trifluoromethoxy)quinoline** is a synthetic heterocyclic compound that is not known to occur naturally. Its core structure consists of a quinoline ring system substituted with a chlorine atom at the C4 position and a trifluoromethoxy group at the C8 position.

## Nomenclature and Chemical Identifiers

- IUPAC Name: **4-Chloro-8-(trifluoromethoxy)quinoline**[\[5\]](#)
- CAS Number: 40516-42-5[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Molecular Formula: C<sub>10</sub>H<sub>5</sub>ClF<sub>3</sub>NO[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Synonyms: 4-Chloro-8-trifluoromethoxyquinoline[\[5\]](#)[\[7\]](#)

## Physicochemical Data

A summary of the key physicochemical properties of **4-Chloro-8-(trifluoromethoxy)quinoline** is presented in the table below. It is important to distinguish this compound from its close analogue, 4-Chloro-8-(trifluoromethyl)quinoline, as their properties will differ.

Property	Value	Source
Molecular Weight	247.60 g/mol	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Appearance	White to light yellow powder/crystal	<a href="#">[10]</a>
Purity	Typically >95%	<a href="#">[9]</a>
Storage Conditions	Inert atmosphere, 2-8°C	<a href="#">[6]</a> <a href="#">[9]</a>

Note: Specific experimental data such as melting point, boiling point, and solubility for **4-Chloro-8-(trifluoromethoxy)quinoline** are not readily available in public literature and should be determined empirically.

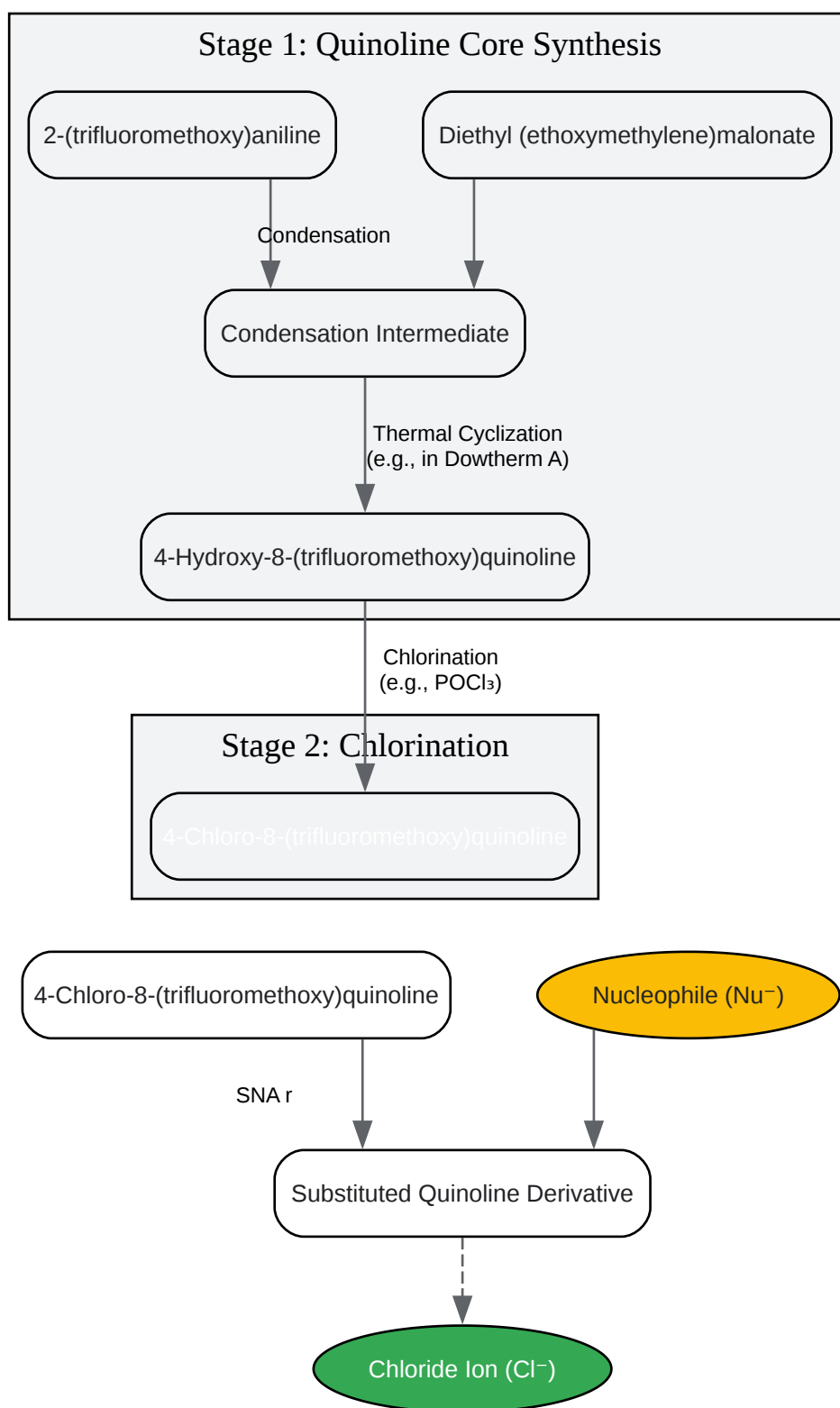
## Synthesis of 4-Chloro-8-(trifluoromethoxy)quinoline: A Generalized Protocol

While a specific, detailed protocol for the direct synthesis of **4-Chloro-8-(trifluoromethoxy)quinoline** is not widely published, a plausible and efficient synthetic route can be extrapolated from established methods for preparing substituted 4-chloroquinolines.<sup>[11]</sup><sup>[12]</sup> The most common approach involves the chlorination of a 4-hydroxyquinoline precursor.

## Conceptual Synthetic Workflow

The synthesis can be conceptualized as a two-stage process:

- Formation of the Quinoline Core: Construction of the 4-hydroxy-8-(trifluoromethoxy)quinoline intermediate.
- Chlorination: Conversion of the 4-hydroxy group to the 4-chloro derivative.



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